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Compound of Interest

Compound Name: AM-095 Sodium

Cat. No.: B560099 Get Quote

AM-095 Sodium Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with AM-095
sodium salt. The information is designed to address potential solubility issues and provide

solutions for preparing AM-095 sodium for various experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is AM-095 and what is its mechanism of action?

A1: AM-095 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).

It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor,

thereby blocking its downstream signaling pathways. This inhibition has been shown to have

anti-fibrotic and anti-inflammatory effects in various preclinical models. AM-095 has

demonstrated oral bioavailability and has been characterized in several in vivo and in vitro

studies.[1][2]

Q2: What is the difference between AM-095 and AM-095 sodium salt?

A2: AM-095 is the free acid form of the molecule, while AM-095 sodium salt is its

corresponding salt form. The molecular formula for AM-095 sodium salt is C27H23N2NaO5.

Generally, salt forms of compounds are created to improve properties such as solubility and

stability. While specific comparative data on the aqueous solubility of AM-095 free acid versus

its sodium salt is not readily available in the public domain, sodium salts of acidic compounds

are typically more water-soluble.
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Q3: In what solvents is AM-095 reported to be soluble?

A3: AM-095 (form not always specified) has been reported to be soluble in dimethyl sulfoxide

(DMSO). Some suppliers indicate a solubility of greater than 10 mM in DMSO. For in vivo

studies, various formulations have been used, suggesting that the compound can be

suspended or dissolved in vehicles containing co-solvents and excipients.

Troubleshooting Guide: Solubility Issues and
Solutions
This guide addresses common challenges researchers may face when preparing solutions of

AM-095 sodium salt for their experiments.

Issue 1: AM-095 sodium salt is not dissolving in my aqueous buffer (e.g., PBS, Saline).

Possible Cause: While the sodium salt form is expected to have improved aqueous solubility

compared to the free acid, its solubility in purely aqueous solutions may still be limited,

especially at higher concentrations.

Solutions:

Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the AM-095 sodium
salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).

Serial Dilution: Serially dilute the DMSO stock solution into your aqueous experimental

buffer to the final desired concentration. Ensure that the final concentration of DMSO in

your assay is low (typically <0.5%) to avoid solvent effects on your biological system.

Sonication and Warming: To aid dissolution, gently warm the solution to 37°C for a short

period (e.g., 10-15 minutes) and/or use a sonicator bath.[1] Always check the compound's

stability at elevated temperatures if this information is available from the supplier.

Issue 2: Precipitation occurs when I dilute my DMSO stock of AM-095 sodium salt into an

aqueous buffer.

Possible Cause: The compound is precipitating out of the aqueous solution upon dilution

from the organic stock. This is a common issue for hydrophobic compounds.
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Solutions:

Use of Co-solvents and Surfactants: For in vivo or in vitro formulations where a higher

concentration is needed, consider using a vehicle that includes co-solvents and

surfactants. Based on formulations used for AM-095, the following components may

improve solubility and prevent precipitation:

PEG300 and Tween-80: These are commonly used excipients to improve the solubility

of poorly water-soluble compounds.

SBE-β-CD (Sulfobutylether-β-cyclodextrin): This is a cyclodextrin derivative used to

enhance the solubility of hydrophobic drugs by forming inclusion complexes.

Prepare a Suspension for Oral Gavage (In Vivo): If a true solution is not required, such as

for oral administration in animal studies, you can prepare a homogenous suspension.

Methylcellulose: A suspension can be created using a 0.5% to 1% methylcellulose

solution. It is crucial to ensure the suspension is well-vortexed and homogenous before

each administration to ensure accurate dosing.

Quantitative Data on AM-095 Formulations
The following table summarizes solubility and formulation data gathered from various sources

for AM-095. Note that the specific form (free acid vs. sodium salt) is not always clearly stated in

the source material.
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Solvent/Vehicle
Achieved
Concentration

Application Source

DMSO >10 mM In Vitro Stock Solution [1]

DMSO
83.33 mg/mL (174.16

mM)
In Vitro Stock Solution

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.08 mg/mL (4.35

mM)
In Vivo Formulation

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.08 mg/mL (4.35

mM)
In Vivo Formulation

0.9% Saline
2 mg/kg (for a 1 mL/kg

bolus)
In Vivo (Intravenous)

0.5% Methylcellulose
10 mg/kg (for a 3

mL/kg gavage)
In Vivo (Oral Gavage)

Experimental Protocols
Protocol 1: Preparation of AM-095 Sodium Salt Stock Solution for In Vitro Assays

Weighing: Carefully weigh the required amount of AM-095 sodium salt powder in a sterile

microcentrifuge tube.

Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to

achieve the desired stock concentration (e.g., 10 mM).

Aiding Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C

for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete

dissolution.[1]

Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid

repeated freeze-thaw cycles.
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Working Solution Preparation: On the day of the experiment, thaw the stock solution and

dilute it into your final cell culture medium or assay buffer. Ensure the final DMSO

concentration is kept to a minimum (e.g., ≤ 0.1%).

Protocol 2: Preparation of an Oral Suspension of AM-095 for In Vivo Mouse Studies

This protocol is adapted from recommendations for poorly water-soluble compounds.

Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This

may require heating and stirring to fully dissolve. Allow the solution to cool to room

temperature.

Weighing: Weigh the required amount of AM-095 sodium salt for your dosing group.

Suspension Formation: Add a small volume of the 0.5% methylcellulose vehicle to the AM-

095 powder to create a paste. Gradually add the remaining vehicle while continuously

triturating or vortexing to form a uniform suspension.

Homogenization: For a more uniform particle size and stable suspension, you can use a

tissue homogenizer.

Dosing: Immediately before each oral gavage, vortex the suspension vigorously to ensure

homogeneity and accurate dosing.

Visualizations
AM-095 Mechanism of Action: LPA1 Receptor Signaling

AM-095 acts as an antagonist at the LPA1 receptor, which is a G protein-coupled receptor

(GPCR). The binding of its natural ligand, LPA, to the LPA1 receptor activates several

downstream signaling cascades through different G proteins. The diagram below illustrates the

primary signaling pathways inhibited by AM-095.
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Caption: LPA1 receptor signaling pathways inhibited by AM-095.
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Experimental Workflow: Preparing AM-095 Sodium for In Vitro Cell-Based Assays

The following workflow diagram outlines the logical steps for preparing AM-095 sodium salt for

a typical cell-based experiment, incorporating troubleshooting steps.
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Caption: Workflow for preparing AM-095 sodium solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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